Tirabrutinib hydrochloride

Description

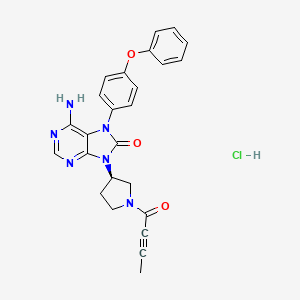

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYDCIJFACDXSG-GMUIIQOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439901-97-9 |

Source

|

| Record name | Tirabrutinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439901979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirabrutinib Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U374135N48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Preclinical Pharmacodynamics of Tirabrutinib Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Tirabrutinib hydrochloride, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor. Tirabrutinib has demonstrated significant therapeutic potential in various B-cell malignancies. This document synthesizes key preclinical data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development in this area.

Mechanism of Action

Tirabrutinib is an irreversible and highly selective inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] The drug forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK.[1] This irreversible binding effectively blocks the autophosphorylation and activation of BTK at the Tyr-223 residue.[2]

The inhibition of BTK disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, and activation.[1][2] Specifically, Tirabrutinib has been shown to downregulate the ERK and AKT pathways, and decrease the expression of interferon regulatory factor 4 (IRF4), a key transcription factor in B-cell malignancies.[2] This targeted inhibition of the BCR pathway ultimately leads to the suppression of malignant B-cell growth and induction of apoptosis.[1][2]

In Vitro Efficacy

Tirabrutinib has demonstrated potent and selective inhibitory activity against BTK and B-cell lymphoma cell lines in various in vitro assays.

Kinase Inhibition

Biochemical assays have confirmed the high selectivity of Tirabrutinib for BTK. In a comprehensive kinase panel, Tirabrutinib showed minimal off-target activity compared to the first-generation BTK inhibitor, ibrutinib.[2]

Table 1: In Vitro Kinase Inhibition by Tirabrutinib

| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |

| BTK | 3.59 | 1 |

| TEC | >1000 | >278 |

| BMX | >1000 | >278 |

| EGFR | >1000 | >278 |

| ITK | >1000 | >278 |

Data compiled from preclinical studies.[2]

Cell Proliferation and BTK Autophosphorylation

Tirabrutinib effectively inhibits the proliferation of various B-cell lymphoma cell lines, which correlates with the inhibition of BTK autophosphorylation.

Table 2: In Vitro Cellular Activity of Tirabrutinib

| Cell Line | Histology | IC50 (Growth Inhibition, nM) | IC50 (BTK Autophosphorylation, nM) |

| TMD8 | ABC-DLBCL | 3.59 | 23.9 |

| U-2932 | ABC-DLBCL | 27.6 | 12.0 |

ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma. Data from a 72-hour incubation period.[2]

Apoptosis Induction

In Vivo Efficacy

The anti-tumor activity of Tirabrutinib has been evaluated in preclinical xenograft models of B-cell malignancies.

TMD8 Xenograft Model

In a subcutaneous xenograft model using the TMD8 human ABC-DLBCL cell line, orally administered Tirabrutinib demonstrated a dose-dependent anti-tumor effect.

Table 3: In Vivo Efficacy of Tirabrutinib in the TMD8 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle | - | Twice Daily (BID) | 0 |

| Tirabrutinib | 1 | Twice Daily (BID) | Not specified |

| Tirabrutinib | 3 | Twice Daily (BID) | Significant |

| Tirabrutinib | 10 | Twice Daily (BID) | Significant |

Treatment was administered for 21 days. "Significant" indicates a statistically significant reduction in tumor volume compared to the vehicle group.[2]

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of Tirabrutinib against a panel of kinases is determined using biochemical assays. A common method involves incubating the purified kinase with Tirabrutinib at various concentrations, followed by the addition of a substrate and ATP. The kinase activity is then measured, often through the detection of a phosphorylated substrate, using techniques like time-resolved fluorescence resonance energy transfer (TR-FRET) or radiometric assays. The IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay

The anti-proliferative effect of Tirabrutinib on B-cell lymphoma cell lines is typically assessed using a viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. Cells are seeded in multi-well plates and treated with a range of Tirabrutinib concentrations for a specified period (e.g., 72 hours). The luminescence is then measured, and the IC50 values for growth inhibition are determined.[2]

Apoptosis Assay

The induction of apoptosis by Tirabrutinib can be evaluated using several methods, including:

-

Annexin V Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis. Cells are stained with a fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Assays like the Caspase-Glo® 3/7 assay measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a luminogenic substrate that is cleaved by active caspases, producing a luminescent signal proportional to caspase activity.

In Vivo TMD8 Xenograft Model

Severe combined immunodeficient (SCID) mice are subcutaneously inoculated with TMD8 cells.[2] Once tumors reach a specified volume, the mice are randomized into treatment and vehicle control groups.[2] Tirabrutinib is administered orally, typically twice daily, for a defined period (e.g., 21 days).[2] Tumor volume and body weight are monitored regularly.[2] At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the level of BTK phosphorylation.[2]

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates its potent and selective inhibition of BTK, leading to significant anti-proliferative and pro-apoptotic effects in B-cell malignancy models. Its high selectivity suggests a favorable safety profile with potentially fewer off-target effects compared to earlier-generation BTK inhibitors. The robust in vivo efficacy observed in xenograft models further supports its clinical development for the treatment of various B-cell lymphomas. This in-depth guide provides a foundation for researchers and drug development professionals to understand the preclinical characteristics of Tirabrutinib and to inform the design of future studies.

References

The Impact of Tirabrutinib Hydrochloride on NF-κB, AKT, and ERK Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirabrutinib hydrochloride (ONO-4059/GS-4059) is a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, differentiation, and survival of B-cells.[3][4] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target.[3] Tirabrutinib exerts its therapeutic effects by covalently binding to the cysteine 481 residue in the active site of BTK, leading to the inhibition of its kinase activity.[5] This inhibition subsequently modulates downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Protein Kinase B (AKT), and Extracellular Signal-regulated Kinase (ERK) pathways, which are crucial for the survival and proliferation of malignant B-cells.[6][7][8] This technical guide provides an in-depth analysis of the effects of tirabrutinib on these key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Mechanism of Action: Inhibition of BTK and Downstream Signaling

Tirabrutinib's primary mechanism of action is the irreversible inhibition of BTK.[5] This targeted inhibition disrupts the signal transduction from the B-cell receptor, thereby affecting multiple downstream pathways that are essential for B-cell survival and proliferation.[3][9] Phosphoproteomic and transcriptomic analyses have revealed that tirabrutinib's anti-tumor effects are mediated through the regulation of the NF-κB, AKT, and ERK signaling pathways.[6][8]

Quantitative Analysis of Tirabrutinib's Efficacy

The inhibitory effects of tirabrutinib have been quantified in various preclinical studies. The following tables summarize the key quantitative data on its impact on cell viability, BTK phosphorylation, and its high selectivity.

Table 1: In Vitro Efficacy of Tirabrutinib on Cell Viability

| Cell Line | IC50 (nM) for Cell Growth Inhibition | Maximum Growth Inhibition Rate (%) at 100 nM |

| TMD8 | 3.59[10] | 98.6[10] |

| U-2932 | 27.6[10] | 30.8[10] |

Table 2: Inhibition of BTK Autophosphorylation by Tirabrutinib

| Cell Line | IC50 (nM) for BTK Autophosphorylation (Tyr-223) Inhibition |

| TMD8 | 23.9[10] |

| U-2932 | 12.0[10] |

Table 3: Kinase Selectivity Profile of Tirabrutinib

| Kinase | Inhibition (%) at 300 nM Tirabrutinib |

| BTK | 97[11] |

| TEC | 92.2[11] |

| BMX | 89[11] |

| HUNK | 89[11] |

| RIPK2 | 67[11] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the NF-κB, AKT, and ERK signaling pathways and the inhibitory effect of Tirabrutinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to evaluate the effects of tirabrutinib.

Cell Viability Assay

This protocol is used to determine the concentration of tirabrutinib that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed TMD8 and U-2932 cells in 96-well plates at a density of 1 x 10^4 or 2 x 10^4 cells/well, respectively.[11]

-

Treatment: Treat the cells with a range of concentrations of tirabrutinib or a vehicle control (0.1% DMSO).[11]

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[11]

-

Measurement: Measure cell viability using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, by recording the relative light units (RLU).[11]

-

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value using a four-parameter logistic model.[12]

Western Blot Analysis for Protein Phosphorylation

Western blotting is employed to detect and quantify the phosphorylation status of key proteins in the signaling pathways.

-

Cell Treatment and Lysis:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.

-

Gel Electrophoresis: Separate the protein lysates (typically 20-30 µg) by SDS-PAGE on a 4-12% polyacrylamide gel.[12]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[12]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BTK, BTK, p-AKT, AKT, p-ERK, ERK, p-IκBα, IκBα) overnight at 4°C.[7][12]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a digital imager.[12]

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of tirabrutinib on the enzymatic activity of BTK.

-

Reaction Setup: Prepare a reaction mixture containing recombinant BTK enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.[13]

-

Inhibitor Addition: Add varying concentrations of tirabrutinib or a vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

-

Detection of Kinase Activity: Measure the kinase activity by quantifying the amount of ADP produced using a detection reagent such as the Transcreener® ADP² Assay.[13] This assay typically involves a fluorescent or luminescent readout.

-

Data Analysis: Determine the percentage of kinase inhibition at each tirabrutinib concentration and calculate the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the effects of Tirabrutinib on cellular signaling pathways.

Conclusion

This compound is a highly selective and potent irreversible BTK inhibitor that demonstrates significant anti-proliferative effects in B-cell malignancies. Its mechanism of action is centered on the inhibition of BTK, which leads to the downregulation of the pro-survival NF-κB, AKT, and ERK signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of tirabrutinib. The continued investigation into the nuanced effects of tirabrutinib on these critical signaling networks will be instrumental in optimizing its clinical application and in the development of next-generation targeted therapies.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by ph… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Three-year follow-up analysis of phase 1/2 study on tirabrutinib in patients with relapsed or refractory primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]

- 7. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bellbrooklabs.com [bellbrooklabs.com]

Tirabrutinib Hydrochloride: A Deep Dive into its Impact on B-Cell Activation and Proliferation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Tirabrutinib hydrochloride (ONO/GS-4059) is a potent, highly selective, second-generation inhibitor of Bruton's Tyrosine Kinase (BTK) that has demonstrated significant therapeutic activity in various B-cell malignancies.[1][2] Unlike first-generation inhibitors, tirabrutinib's enhanced selectivity profile promises improved efficacy and a more favorable safety profile by minimizing off-target effects.[1][3] This technical guide provides a comprehensive overview of the core mechanism of tirabrutinib, focusing on its profound impact on B-cell activation and proliferation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of BTK in the B-Cell Receptor (BCR) Signaling Pathway

Bruton's Tyrosine Kinase is a critical non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[4][5] This pathway is fundamental for the development, survival, proliferation, and differentiation of B-cells.[6] In many B-cell malignancies, the BCR signaling pathway is aberrantly and constitutively active, driving malignant B-cell survival and growth.[7][8]

Tirabrutinib functions by irreversibly binding to the cysteine residue at position 481 (Cys481) within the active site of the BTK enzyme.[9][10] This covalent bond effectively blocks the kinase activity of BTK, preventing its autophosphorylation at Tyr-223 and halting the transduction of downstream signals.[9][11] The inhibition of BTK disrupts multiple critical signaling cascades, including the Phospholipase C gamma 2 (PLCγ2), Protein Kinase C (PKC), and subsequently the NF-κB, AKT, and ERK pathways, which are all essential for B-cell activation and proliferation.[3][12][13] By cutting off these pro-survival signals, tirabrutinib induces apoptosis (programmed cell death) in malignant B-cells.[6][9]

Quantitative Impact on B-Cell Proliferation and Viability

Tirabrutinib demonstrates potent anti-proliferative activity across a range of B-cell lymphoma cell lines, particularly those of the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), which are known to be dependent on chronic BCR signaling.[3][7] The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values highlight its efficacy in suppressing the growth and viability of these malignant cells.

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |

| TMD8 | ABC-DLBCL | 3.59 nM (IC50) | [3][11] |

| TMD8 | ABC-DLBCL | 4.5 nM (EC50) | [7] |

| U-2932 | ABC-DLBCL | 27.6 nM (IC50) | [3][11] |

| OCI-LY10 | ABC-DLBCL | ~3000 nM (EC50) | [7] |

| OCI-LY10 | DLBCL | 9.127 nM (IC50) | [8][10] |

| HBL1 | ABC-DLBCL | ~3000 nM (EC50) | [7] |

| SU-DHL-6 | GCB-DLBCL | 17.10 nM (IC50) | [8][10] |

| Pfeiffer | GCB-DLBCL | ~3000 nM (EC50) | [7] |

| REC1 | Mantle Cell Lymphoma (MCL) | 33 nM (EC50) | [7] |

Table 1: Anti-proliferative activity of Tirabrutinib in various B-cell malignancy cell lines.

Inhibition of B-Cell Activation

Tirabrutinib selectively suppresses B-cell activation without significantly affecting T-cell activation.[11] In peripheral blood mononuclear cell (PBMC) stimulation assays, tirabrutinib inhibited anti-IgM-stimulated B-cell activation in a concentration-dependent manner, with an IC50 value of 13.8 nM for the B-cell activation marker CD69.[11] Conversely, it did not inhibit anti-CD3/CD28-stimulated T-cell activation even at concentrations up to 10,000 nM, underscoring its high selectivity for the B-cell lineage.[11]

High Selectivity Profile

A key advantage of tirabrutinib is its high selectivity for BTK compared to other kinases, including those within the same signaling pathway or other tyrosine kinases with similar active site cysteine residues.[3] This high specificity is believed to contribute to a lower incidence of off-target adverse effects often seen with first-generation BTK inhibitors like ibrutinib.[1][5]

| Kinase | Tirabrutinib Selectivity (Fold higher IC50 vs. BTK) | Reference |

| FYN | >700-fold | [3] |

| LYNa | >700-fold | [3] |

| ITK | >200-fold | [3] |

| JAK3 | >200-fold | [3] |

| LCK | >200-fold | [3] |

| EGFR | >3597-fold | [3] |

| ERBB2 | >3097-fold | [3] |

| ERBB4 | >64-fold | [3] |

| CSK | >162-fold | [3] |

Table 2: Kinase selectivity of Tirabrutinib.

Detailed Experimental Protocols

Cell Viability and Proliferation Assay

This protocol outlines a common method to determine the effect of tirabrutinib on the viability and proliferation of B-cell lymphoma cell lines.[3][14]

Objective: To calculate the IC50 value of tirabrutinib by measuring the reduction in cell viability after a 72-hour incubation period.

Materials:

-

B-cell lymphoma cell lines (e.g., TMD8, U-2932)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 50 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of tirabrutinib in culture medium. Add 50 µL of the diluted compound solutions to the wells, resulting in a final volume of 100 µL and the desired final concentrations. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.

-

Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[3]

B-Cell Activation Assay (CD69 Expression)

This protocol describes a flow cytometry-based method to assess the inhibitory effect of tirabrutinib on B-cell activation.[11][15]

Objective: To measure the IC50 of tirabrutinib for the inhibition of anti-IgM-stimulated CD69 expression on B-cells within a PBMC population.

Materials:

-

Freshly isolated human peripheral blood mononuclear cells (PBMCs)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Anti-human IgM antibody (for stimulation)

-

Fluorescently-conjugated antibodies: Anti-CD19 (B-cell marker), Anti-CD69 (activation marker)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Pre-incubation with Inhibitor: Resuspend PBMCs in culture medium and plate them. Add various concentrations of tirabrutinib or vehicle (DMSO) and pre-incubate for 60 minutes at 37°C.

-

Stimulation: Add anti-IgM antibody to the wells to stimulate B-cell activation. Include unstimulated control wells.

-

Incubation: Incubate the cells for 16-24 hours at 37°C and 5% CO2.

-

Staining: Harvest the cells and wash with FACS buffer. Stain the cells with fluorescently-conjugated anti-CD19 and anti-CD69 antibodies for 30 minutes on ice, protected from light.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect events for a sufficient number of CD19-positive cells.

-

Data Analysis: Gate on the CD19-positive B-cell population. Determine the percentage of CD69-positive cells or the mean fluorescence intensity (MFI) of CD69 within the B-cell gate. Calculate the percentage of inhibition of CD69 expression for each tirabrutinib concentration relative to the stimulated control. Determine the IC50 value using non-linear regression analysis.

Conclusion

This compound is a highly selective and potent second-generation BTK inhibitor that effectively disrupts the B-cell receptor signaling pathway.[9] By covalently binding to BTK, it prevents downstream signaling required for B-cell activation and proliferation, ultimately leading to apoptosis in malignant B-cells.[6][9] Its potent anti-proliferative effects have been quantified in numerous B-cell lymphoma cell lines, and its high selectivity for BTK over other kinases suggests a favorable safety profile with reduced off-target effects.[3][5] These characteristics establish tirabrutinib as a significant therapeutic agent in the targeted treatment of B-cell malignancies.[9]

References

- 1. Efficacy and safety of tirabrutinib monotherapy in relapsed or refractory B-cell lymphomas/leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy and safety of tirabrutinib monotherapy in relapsed or refractory B-cell lymphomas/leukemia: a meta-analysis [frontiersin.org]

- 3. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]

- 4. This compound for B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines [mdpi.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tirabrutinib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Preclinical Pharmacokinetics of Tirabrutinib Hydrochloride in Rodents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of Tirabrutinib hydrochloride (also known as ONO-4059 and GS-4059), a second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor. The information presented herein is curated from publicly available scientific literature and is intended to support researchers and professionals in the field of drug development.

Executive Summary

Tirabrutinib is an orally administered small molecule that has undergone preclinical evaluation in rodent models to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. In vitro studies using rat liver microsomes indicate that the metabolic pathways of Tirabrutinib include amide hydrolysis, O-dealkylation, mono-oxygenation, di-oxygenation, and glutathione (GSH) conjugation.[1] Notably, the metabolic profile in rats shows a closer resemblance to that in humans compared to dogs, suggesting rats are a suitable species for toxicological assessments.[1] In vivo studies in Sprague-Dawley (SD) rats have provided initial insights into the pharmacokinetic parameters of Tirabrutinib.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative preclinical pharmacokinetic data for Tirabrutinib in rodents. It is important to note that comprehensive public data on dose escalation studies and pharmacokinetics in other rodent species such as mice are limited.

Table 1: Pharmacokinetic Parameters of Tirabrutinib in Sprague-Dawley Rats Following Oral Administration

| Parameter | Value | Species/Strain | Dosage | Source |

| Tmax (Time to Maximum Concentration) | 2 hours | Sprague-Dawley Rat | Not Specified | [1] |

| Unbound Brain-to-Plasma Concentration Ratio | 8.5% | Sprague-Dawley Rat | Not Specified | [1] |

Note: Comprehensive data on Cmax, AUC, half-life, and bioavailability from this specific study were not publicly available.

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of Tirabrutinib in rodents are not fully disclosed in the public literature. However, based on related studies and standard practices, the following methodologies are likely employed.

In Vitro Metabolism Studies

The metabolic profile of Tirabrutinib has been investigated using liver microsomes from various species.

-

Objective: To identify the primary metabolic pathways of Tirabrutinib.

-

Methodology:

-

Tirabrutinib is incubated with liver microsomes from rats, dogs, and humans at 37°C.[1]

-

To trap reactive metabolites, glutathione (GSH) is included in the incubation mixture.[1]

-

Samples are analyzed using ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry (UHPLC-HRMS) to identify and characterize the metabolites based on their exact masses, product ions, and retention times.[1]

-

In Vivo Pharmacokinetic Studies in Rats

Pharmacokinetic studies in rats are crucial for determining the in vivo behavior of a drug candidate.

-

Animal Model: Sprague-Dawley (SD) rats are a commonly used strain for pharmacokinetic studies.

-

Drug Administration: Tirabrutinib is typically administered orally. The formulation and vehicle are critical details that are not consistently reported.

-

Sample Collection: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile.

-

Bioanalytical Method: The concentration of Tirabrutinib in plasma samples is determined using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[2][3][4] This method offers high sensitivity and selectivity for quantifying the drug in a complex biological matrix.

Visualizations: Workflows and Pathways

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study in rodents.

Caption: A typical workflow for a preclinical pharmacokinetic study in rodents.

Metabolic Pathways of Tirabrutinib

This diagram outlines the identified metabolic pathways of Tirabrutinib based on in vitro studies.

Caption: Identified metabolic pathways of Tirabrutinib.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I/II study of tirabrutinib, a second-generation Bruton’s tyrosine kinase inhibitor, in relapsed/refractory primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacokinetic Interaction of Tirabrutinib with Voriconazole, Itraconazole, and Fluconazole in SD Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov.tw [fda.gov.tw]

Tirabrutinib Hydrochloride: A Deep Dive into its Activity in Primary B-Cell Malignancies

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, preclinical activity, and clinical efficacy of tirabrutinib hydrochloride, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in the context of primary B-cell malignancies.

Introduction: The Role of BTK in B-Cell Malignancies

B-cell malignancies, such as primary central nervous system lymphoma (PCNSL), Waldenström's macroglobulinemia (WM), and mantle cell lymphoma (MCL), are characterized by the abnormal proliferation of B-lymphocytes. A key pathway implicated in the survival and proliferation of these malignant B-cells is the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical downstream mediator in this pathway.[2][4][5] Aberrant activation of BCR signaling leads to the propagation of downstream signals that promote cell growth and survival, making BTK an attractive therapeutic target.[1][4][5]

Tirabrutinib (ONO/GS-4059) is a potent, highly selective, and irreversible second-generation BTK inhibitor.[3][4][6] Unlike the first-generation inhibitor ibrutinib, tirabrutinib was designed for greater selectivity to minimize off-target kinase inhibition, potentially leading to a more favorable safety profile.[3][7] It forms a covalent bond with the cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][2] This guide details the molecular mechanism, preclinical data, and clinical trial outcomes of tirabrutinib across various B-cell cancers.

Mechanism of Action of Tirabrutinib

Tirabrutinib exerts its anti-tumor effect by irreversibly inhibiting BTK.[1] Upon antigen binding to the B-cell receptor, a cascade of signaling events is initiated. This cascade is subverted in many B-cell malignancies to promote uncontrolled cell survival.[2] BTK is a central node in this pathway. Its inhibition by tirabrutinib blocks the phosphorylation and activation of downstream effectors, including Phospholipase C gamma 2 (PLCγ2). This disruption effectively shuts down critical survival signals, including the AKT, ERK, and Nuclear Factor-kappa B (NF-κB) pathways, ultimately leading to apoptosis (programmed cell death) of the malignant B-cells.[1][8][9][10]

Preclinical Activity

In vitro studies have demonstrated tirabrutinib's potent cytotoxic effects across various B-cell malignancy cell lines. Its high selectivity for BTK compared to other kinases contributes to its targeted activity.[8]

| Cell Line | B-Cell Malignancy Type | IC50 (nM) | Finding |

| TMD8 | Activated B-cell like-Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 3.59 | Tirabrutinib inhibited cell growth and BTK autophosphorylation in a concentration-dependent manner.[8][10] |

| U-2932 | Activated B-cell like-Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 27.6 | Growth inhibition correlated with the inhibition of BTK autophosphorylation.[8][10] |

| Various Hematopoietic Cell Lines | Panel of 64 cell lines | N/A | Out of 64 hematopoietic cell lines, only six were found to be sensitive to tirabrutinib.[2] |

Clinical Efficacy in Primary B-Cell Malignancies

Tirabrutinib has been evaluated in several clinical trials, demonstrating significant efficacy in patients with both treatment-naïve and relapsed/refractory B-cell cancers. It is approved in Japan for the treatment of relapsed or refractory PCNSL, Waldenström's macroglobulinemia, and lymphoplasmacytic lymphoma.[3][4]

Waldenström's Macroglobulinemia (WM)

A phase II study investigated tirabrutinib monotherapy in patients with treatment-naïve (TN) or relapsed/refractory (R/R) WM.[7][11]

| Efficacy Endpoint | All Patients (n=27) | Treatment-Naïve (n=18) | Relapsed/Refractory (n=9) |

| Major Response Rate (MRR) | 93%[7] / 88.9%[12] | 94.4%[11] / 88.9%[12] | 88.9%[11][12] |

| Overall Response Rate (ORR) | 96.3%[12] | 94.4%[11][12] | 100%[11][12] |

| Very Good Partial Response (VGPR) or greater | 33.3%[11] | 33.3%[11] | 33.3%[11] |

| Median Time to Major Response | 1.87 months[12] | 1.9 months[11] | 2.1 months[11] |

| 24-Month Progression-Free Survival (PFS) Rate | 92.6%[13] | 94.4%[11] | 88.9%[11] |

| 24-Month Overall Survival (OS) Rate | 100%[13] | Not Reported | Not Reported |

Data is compiled from a phase II study (ONO-4059-05) with a median follow-up of approximately 24.8 months.[7][13]

Primary Central Nervous System Lymphoma (PCNSL)

Tirabrutinib has shown significant activity in patients with relapsed/refractory PCNSL, a rare and aggressive form of non-Hodgkin lymphoma.[14][15]

| Study / Cohort | N | Overall Response Rate (ORR) | Complete Response (CR/CRu) Rate | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |

| PROSPECT Study (US) | 48 | 66.7%[15][16] | 43.8%[15][16] | 6.0 months[16] | 9.3 months[16] |

| Phase I/II Study (Japan) | 44 | 63.6%[17] | 36.4% (16 patients)[17] | 2.9 months[17] | 9.2 months[17] |

| - 320 mg dose | 20 | 60%[18] | 25% (5 patients)[18] | 2.1 months[18] | Not Reported |

| - 480 mg dose | 7 | 100%[18] | 57% (4 patients)[18] | 11.1 months[18] | Not Reported |

| - 480 mg dose (fasted) | 17 | 53%[18] | 35% (6 patients)[18] | 5.8 months[18] | Not Reported |

The PROSPECT study (NCT04947319) evaluated tirabrutinib 480 mg monotherapy in R/R PCNSL patients in the US. The Phase I/II study (ONO-4059-02) evaluated different dosing regimens in Japanese patients with R/R PCNSL.[14][16][17]

Mantle Cell Lymphoma (MCL)

Early phase studies have also indicated clinical activity for tirabrutinib in patients with MCL.

| Study / Cohort | N | Objective Response Rate | Key Finding |

| Phase 1 Dose-Escalation | 12 | 91.7% (11 of 12) | A dose of 480 mg daily was established as the MTD.[19] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate BTK inhibitors like tirabrutinib.

In Vitro Cell Proliferation / Cytotoxicity Assay

This assay determines the concentration of tirabrutinib required to inhibit the growth of cancer cell lines (e.g., TMD8).

-

Cell Culture : Malignant B-cell lines (e.g., TMD8, U-2932) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding : Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment : Tirabrutinib is dissolved in DMSO to create a stock solution, then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). The vehicle control (DMSO) is also prepared. 100 µL of each dilution is added to the appropriate wells.

-

Incubation : Plates are incubated for 72 hours.

-

Viability Measurement : Cell viability is assessed using a luminescent assay such as CellTiter-Glo®. This reagent measures ATP levels, which correlate with the number of viable cells. The plate is equilibrated to room temperature, 100 µL of reagent is added to each well, and luminescence is read on a plate reader after a 10-minute incubation.

-

Data Analysis : The relative luminescence units (RLU) are converted to percentage of viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a four-parameter dose-response curve using graphing software.

BTK Kinase Activity Assay (Biochemical Assay)

This assay directly measures the ability of tirabrutinib to inhibit the enzymatic activity of purified BTK.

-

Reagents : Prepare a kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), recombinant human BTK enzyme, a suitable peptide substrate (e.g., Poly (4:1 Glu, Tyr)), and ATP.[20]

-

Inhibitor Preparation : Prepare serial dilutions of tirabrutinib in the kinase buffer.

-

Reaction Setup : In a 384-well plate, add 1 µL of the tirabrutinib dilution (or DMSO vehicle), 2 µL of BTK enzyme, and 2 µL of a substrate/ATP mixture.[20]

-

Kinase Reaction : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection : The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured. The ADP-Glo™ Kinase Assay is a common method.[20] It involves two steps:

-

Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

-

Adding Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

-

Data Analysis : The luminescent signal is measured. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Safety and Tolerability

Across clinical studies, tirabrutinib has demonstrated a manageable safety profile. Common treatment-related adverse events (TRAEs) are generally mild to moderate.

-

In Waldenström's Macroglobulinemia : Grade 1-2 bleeding events were observed in 33% of patients, with one case of grade 2 atrial fibrillation and one case of grade 1 hypertension.[7][13] Grade 3-4 neutropenia, lymphopenia, and leukopenia were also noted.[7][13]

-

In Primary Central Nervous System Lymphoma : In the PROSPECT study, 75.0% of patients experienced any-grade TRAEs, with the most frequent being anemia (18.8%) and fatigue (14.6%).[16] Grade ≥3 treatment-emergent adverse events occurred in 56.3% of patients.[16]

The higher selectivity of tirabrutinib compared to ibrutinib is thought to contribute to its tolerability, particularly concerning cardiovascular side effects.[7]

Conclusion

This compound is a highly selective, second-generation BTK inhibitor that has demonstrated durable efficacy and an acceptable safety profile in the treatment of several primary B-cell malignancies.[7] Its mechanism of action, centered on the irreversible inhibition of BTK within the BCR signaling pathway, provides a strong rationale for its use.[1] Robust clinical data, particularly in Waldenström's macroglobulinemia and relapsed/refractory Primary Central Nervous System Lymphoma, support its role as a significant therapeutic option.[11][15][16] Ongoing research continues to explore its full potential, including its use in combination with other agents to further improve outcomes for patients with these challenging diseases.[1]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines [mdpi.com]

- 3. This compound for B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and safety of tirabrutinib monotherapy in relapsed or refractory B-cell lymphomas/leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I/II study of tirabrutinib, a second-generation Bruton’s tyrosine kinase inhibitor, in relapsed/refractory primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two‐year outcomes of tirabrutinib monotherapy in Waldenström’s macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]

- 9. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by ph… [ouci.dntb.gov.ua]

- 10. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extended Follow-Up Data on Tirabrutinib in Treatment-Naïve and Relapsed/Refractory Waldenström | Docwire News [docwirenews.com]

- 12. iwmf.com [iwmf.com]

- 13. researchgate.net [researchgate.net]

- 14. Phase 2 Prospect Study of Tirabruntinib | ONO Pharma USA, Inc. [us.ono-pharma.com]

- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 16. ascopubs.org [ascopubs.org]

- 17. Three-year follow-up analysis of phase 1/2 study on tirabrutinib in patients with relapsed or refractory primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. hematologyandoncology.net [hematologyandoncology.net]

- 20. promega.com [promega.com]

Methodological & Application

Tirabrutinib hydrochloride in vitro cell viability assay protocol using CellTiter-Glo

Introduction

Tirabrutinib hydrochloride (ONO-4059) is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][4][5] Aberrant activation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[1][6] Tirabrutinib works by covalently binding to the cysteine residue (Cys481) in the active site of BTK, effectively blocking its downstream signaling and leading to apoptosis in malignant B-cells.[6]

Determining the cytotoxic and anti-proliferative effects of novel therapeutic agents like Tirabrutinib is a fundamental step in preclinical drug development. The CellTiter-Glo® Luminescent Cell Viability Assay from Promega is a robust, sensitive, and high-throughput method for assessing cell viability.[7][8][9] The assay quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[7][8] The homogeneous "add-mix-measure" protocol simplifies the workflow, making it ideal for screening compound libraries and determining dose-response curves.[7][8][10]

This document provides a detailed protocol for evaluating the in vitro efficacy of this compound on B-cell lymphoma cell lines using the CellTiter-Glo® assay.

Tirabrutinib Mechanism of Action

Tirabrutinib targets BTK within the BCR signaling cascade. The diagram below illustrates the pathway and the point of inhibition.

Caption: BCR signaling pathway and Tirabrutinib's inhibitory action on BTK.

Experimental Protocol

This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other formats (e.g., 384-well plates).

Materials and Reagents

-

This compound (MedChemExpress or other supplier)

-

B-cell lymphoma cell lines (e.g., TMD8, U-2932, OCI-Ly10, SU-DHL-6)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)

-

Cell Culture Medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, opaque-walled 96-well cell culture plates (white plates are recommended for luminescence assays)

-

Luminometer capable of reading multi-well plates

Reagent Preparation

-

This compound Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in 100% DMSO.

-

Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

-

-

CellTiter-Glo® Reagent:

-

Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.[10]

-

Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[10]

-

Transfer the entire volume of Buffer into the amber bottle containing the Substrate to reconstitute.[10]

-

Mix by gentle inversion or swirling until the substrate is thoroughly dissolved.[10] The reconstituted reagent can be stored according to the manufacturer's instructions.[10][11]

-

Cell Culture

-

Maintain B-cell lymphoma cell lines in appropriate culture medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculture cells according to their growth characteristics to maintain them in the exponential growth phase.

-

Perform cell counting (e.g., using a hemocytometer or automated cell counter) and assess viability (e.g., via trypan blue exclusion) before each experiment.

Assay Procedure

The following workflow diagram provides a high-level overview of the experimental steps.

Caption: Step-by-step workflow for the Tirabrutinib cell viability assay.

Detailed Steps:

-

Cell Seeding:

-

Prepare a cell suspension at the desired concentration. A pre-determined optimal seeding density is crucial. For example, TMD8 cells can be seeded at 1 x 10⁴ cells/well.[12]

-

Dispense 100 µL of the cell suspension into the wells of a white, opaque-walled 96-well plate.

-

Include control wells: "vehicle control" wells (cells with DMSO only) and "background" wells (medium only, no cells).[10][11]

-

-

Compound Addition:

-

Prepare serial dilutions of Tirabrutinib from the stock solution in cell culture medium. A common concentration range to test is 0.1 nM to 1000 nM.[2][12]

-

Add a small volume (e.g., 1-2 µL) of the diluted compound or vehicle (DMSO) to the appropriate wells. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[12] This duration allows for the anti-proliferative effects of the compound to manifest.

-

-

Assay Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10][11] This prevents temperature gradients from affecting the enzymatic reaction.

-

Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[10][11]

-

Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[10][11]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

-

Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.25 to 1 second per well is typically sufficient.[10]

-

Data Analysis and Presentation

-

Calculate Average Background: Average the luminescent signal from the "background" wells (medium only).

-

Subtract Background: Subtract the average background value from all other raw luminescence readings.

-

Calculate Percent Viability: Normalize the data to the vehicle-treated controls.

-

Percent Viability (%) = (Luminescence of Treated Well / Average Luminescence of Vehicle Control Wells) x 100

-

-

Determine IC₅₀: Plot the Percent Viability against the log concentration of Tirabrutinib. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that causes a 50% reduction in cell viability.

Representative Data

The following table summarizes reported IC₅₀ values for Tirabrutinib against various B-cell lymphoma cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Histological Subtype | Tirabrutinib IC₅₀ (nM) | Reference |

| TMD8 | ABC-DLBCL | 3.59 | [12] |

| OCI-Ly10 | ABC-DLBCL | 9.13 | [2] |

| SU-DHL-6 | GCB-DLBCL** | 17.10 | [2] |

| U-2932 | ABC-DLBCL* | 27.6 | [12] |

*Activated B-Cell-like Diffuse Large B-cell Lymphoma **Germinal Center B-Cell-like Diffuse Large B-cell Lymphoma

Conclusion

This protocol details a reliable method for determining the in vitro potency of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. The "add-mix-measure" format provides a straightforward and sensitive workflow suitable for dose-response studies and high-throughput screening. The data generated from this assay are crucial for understanding the anti-tumor activity of Tirabrutinib and for comparing its efficacy across different malignant B-cell lines.

References

- 1. This compound for B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. ch.promega.com [ch.promega.com]

- 12. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Xenograft Studies of Tirabrutinib Hydrochloride in TMD8 Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies using the Bruton's tyrosine kinase (BTK) inhibitor, Tirabrutinib hydrochloride, with a focus on the TMD8 cell line, a well-established model for Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).

Introduction

Tirabrutinib is a highly selective, second-generation, irreversible BTK inhibitor.[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies.[3] Tirabrutinib covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its kinase activity.[3] This blockade of BTK signaling disrupts downstream pathways, including NF-κB, AKT, and ERK, ultimately inducing apoptosis in malignant B-cells.[4][5] Preclinical studies have demonstrated its potent anti-tumor effects in various hematological malignancy models, including the TMD8 xenograft model.[4][5]

Mechanism of Action of Tirabrutinib

Tirabrutinib exerts its anti-tumor effects by selectively and irreversibly inhibiting BTK, a key component of the B-cell receptor (BCR) signaling pathway. In ABC-DLBCL cell lines like TMD8, chronic active BCR signaling is a key driver of tumor cell survival and proliferation. Upon binding to its ligand, the BCR activates downstream signaling cascades. BTK is a crucial mediator in this pathway. Its activation leads to the phosphorylation of downstream targets, ultimately activating transcription factors such as NF-κB, which promote cell survival and proliferation. Tirabrutinib's inhibition of BTK effectively shuts down this signaling cascade, leading to apoptosis of the cancer cells.[3][4][5]

References

- 1. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by ph… [ouci.dntb.gov.ua]

- 5. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tirabrutinib Hydrochloride Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirabrutinib hydrochloride, also known as ONO-4059 or GS-4059, is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] By covalently binding to the cysteine residue Cys481 in the active site of BTK, Tirabrutinib effectively blocks the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, activation, and survival.[1] Its high selectivity for BTK minimizes off-target effects, making it a valuable tool in the research of B-cell malignancies and autoimmune diseases.[1][3][4] This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) for in vitro and in vivo research applications.

Mechanism of Action: BTK Inhibition

This compound exerts its therapeutic effects by targeting Bruton's Tyrosine Kinase (BTK), a key enzyme in the B-cell receptor signaling cascade. Upon activation of the BCR, BTK is phosphorylated, initiating a downstream signaling cascade that involves pathways such as NF-κB, AKT, and ERK.[3][5] These pathways are essential for the proliferation and survival of B-cells. Tirabrutinib irreversibly binds to BTK, preventing its phosphorylation and activation, thereby inhibiting these downstream signals and leading to apoptosis in malignant B-cells.[1]

Caption: this compound inhibits BTK signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source(s) |

| Molecular Weight | 490.94 g/mol | [6] |

| Solubility in DMSO | 95 - 98 mg/mL (approx. 193.51 - 199.61 mM) | [2][7] |

| IC₅₀ (BTK) | 2.2 - 6.8 nM | [7][8][9][10] |

| Storage (Powder) | -20°C for up to 3 years | [2][7] |

| Storage (Stock Solution in DMSO) | -80°C for 6 months to 1 year; -20°C for 1 month | [7][8] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for subsequent dilution to working concentrations for in vitro cell-based assays.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)[2]

-

Calibrated pipettes and sterile filter tips

Procedure:

-

Pre-warming: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is recommended to use fresh DMSO as absorbed moisture can reduce the solubility of the compound.[7]

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Sonication (Recommended): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[2] Visually inspect the solution to ensure it is clear and free of particulates.

-

Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[7][8]

Caption: Workflow for Tirabrutinib stock solution preparation.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the high-concentration DMSO stock solution into an aqueous medium for cell-based assays.

Materials:

-

This compound stock solution in DMSO

-

Sterile cell culture medium or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile filter tips

Procedure:

-

Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Intermediate Dilution (Recommended): To avoid precipitation, it is advisable to perform an intermediate dilution of the stock solution in DMSO before adding it to the aqueous medium.[2] For example, dilute a 10 mM stock solution to 1 mM in DMSO.

-

Final Dilution: Add the required volume of the intermediate or stock solution to the pre-warmed (37°C) cell culture medium or PBS to achieve the final desired working concentration.[2] It is recommended that the final concentration of DMSO in the cell culture medium be kept below 0.5% to minimize solvent-induced cytotoxicity.

-

Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube.

-

Immediate Use: Use the freshly prepared working solution immediately for your experiments. Aqueous solutions of this compound are not recommended for storage.

Safety Precautions:

-

This compound is a potent compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11]

-

Work in a well-ventilated area or a chemical fume hood.[11]

-

Refer to the Safety Data Sheet (SDS) for complete safety information.[11][12]

Disclaimer: These protocols are intended for research use only and should be performed by trained professionals. The specific concentrations and conditions may need to be optimized for your particular cell lines and experimental setup.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | GS-4059 | BTK inhibitor | TargetMol [targetmol.com]

- 3. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tirabrutinib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 5. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by ph… [ouci.dntb.gov.ua]

- 6. Tirabrutinib (hydrochloride) - Immunomart [immunomart.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. combi-blocks.com [combi-blocks.com]

Application Notes and Protocols: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Tirabrutinib Target Engagement

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tirabrutinib is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK a crucial therapeutic target.[1][3] Tirabrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its kinase activity and subsequent downstream signaling.[1]

Measuring the extent to which a drug engages its target in a cellular or biochemical context is a critical aspect of drug development. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive assay technology well-suited for studying target engagement.[4][5] HTRF is a form of Förster Resonance Energy Transfer (FRET) that utilizes a lanthanide donor (e.g., Europium or Terbium cryptate) and a compatible acceptor fluorophore. The long fluorescence lifetime of the lanthanide donor allows for a time-delayed measurement, which significantly reduces background fluorescence from the sample matrix and test compounds.[6][7] This results in a high signal-to-noise ratio, making HTRF assays highly amenable to high-throughput screening and compound characterization.[4][6]

This application note provides a detailed protocol for a competitive binding HTRF assay to quantify the engagement of Tirabrutinib with BTK. The assay can be adapted for use with purified recombinant BTK protein or in cell lysates.

Principle of the Assay

This HTRF assay is designed as a competitive immunoassay to measure the binding of Tirabrutinib to BTK. The assay relies on the competition between Tirabrutinib and a biotinylated Tirabrutinib tracer for binding to a Terbium (Tb)-conjugated anti-BTK antibody. When the biotinylated tracer binds to the Tb-conjugated antibody, it brings a Streptavidin-d2 acceptor into close proximity, resulting in a high FRET signal. Free Tirabrutinib in the sample competes with the biotinylated tracer for binding to the antibody, leading to a decrease in the FRET signal. The magnitude of the decrease in the HTRF signal is proportional to the concentration of Tirabrutinib bound to BTK.

A duplexed format can also be employed to simultaneously measure free and total BTK levels in the same well.[8] This is achieved by using a common Terbium-conjugated anti-BTK antibody as the donor and two different acceptors: a biotinylated Tirabrutinib tracer with a green-emitting acceptor (for free BTK) and another anti-BTK antibody labeled with a red-emitting acceptor that binds to a different epitope (for total BTK).[8]

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

Caption: BTK Signaling Pathway and Tirabrutinib Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the Tirabrutinib target engagement HTRF assay.

References

- 1. What is the mechanism of Tirabrutinib Hydrochloride? [synapse.patsnap.com]

- 2. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tirabrutinib Hydrochloride Formulation for Oral Gavage in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tirabrutinib hydrochloride is a potent and highly selective second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3][4] It is under investigation for various B-cell malignancies.[1][2] Preclinical studies in mouse models are crucial for evaluating its efficacy and safety, often requiring oral administration. Due to its poor water solubility, formulating this compound for oral gavage in mice necessitates the use of appropriate vehicles to ensure uniform suspension and accurate dosing.[4] These application notes provide detailed protocols for the preparation of this compound formulations suitable for oral gavage in mice, along with relevant data and diagrams to guide researchers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is essential for selecting an appropriate formulation strategy.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₃ClN₆O₃ | [3] |

| Molecular Weight | 490.94 g/mol | [3] |

| Appearance | White solid | [3] |

| Solubility | Water: InsolubleDMSO: 95 mg/mL (193.51 mM) or 98 mg/mL (199.61 mM)Ethanol: 1 mg/mL | [3][4][5] |

| Storage (Powder) | -20°C for 3 years | [3] |

| Storage (in Solvent) | -80°C for 1 year | [3] |

Signaling Pathway Inhibition by Tirabrutinib

This compound selectively and irreversibly inhibits Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][6] This inhibition disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, and activation.[1] The diagram below illustrates the targeted pathway.

Caption: Tirabrutinib inhibits BTK, blocking downstream signaling pathways like NF-κB, AKT, and ERK.

Recommended Formulations for Oral Gavage

Given this compound's poor water solubility, several vehicle formulations can be considered for creating a homogenous suspension for oral gavage in mice. The choice of vehicle may depend on the required dose, study duration, and institutional guidelines.

| Formulation | Composition | Preparation Notes |

| 1. Methyl Cellulose Suspension | 0.5% Methyl Cellulose in sterile water | A commonly used vehicle in preclinical studies.[2] Provides a uniform suspension. Should be prepared fresh. |

| 2. DMSO/PEG300/Tween-80/Saline | 5-10% DMSO, 40% PEG300, 5% Tween-80, 45-50% Saline | A multi-component system for challenging compounds.[7] Dissolve Tirabrutinib in DMSO first, then add other components sequentially. |

| 3. DMSO/Corn Oil | 5-10% DMSO, 90-95% Corn Oil | Suitable for lipophilic compounds.[8] Prepare a stock in DMSO and dilute with corn oil. |

| 4. Carboxymethylcellulose Sodium (CMC-Na) Suspension | 0.5-1% CMC-Na in sterile water | An alternative suspending agent to methyl cellulose.[4][7] |

Experimental Protocols

Protocol 1: Preparation of this compound in 0.5% Methyl Cellulose

This protocol is based on a vehicle used in a published preclinical study involving Tirabrutinib.[2]

Materials:

-

This compound powder

-

Methyl cellulose (e.g., Sigma-Aldrich M0512)

-

Sterile, purified water

-

Sterile glass vials or conical tubes

-

Magnetic stirrer and stir bar or vortex mixer

-

Analytical balance

-

Spatula

Procedure:

-

Prepare 0.5% Methyl Cellulose Vehicle:

-

Heat approximately half of the required volume of sterile water to 60-80°C.

-

Slowly add the methyl cellulose powder while stirring vigorously to disperse it and prevent clumping.

-

Once dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.

-

Allow the solution to cool to room temperature.

-

-

Calculate Required Amounts: Determine the total volume of formulation needed based on the number of mice, their average weight, the dose, and the dosing volume (typically 5-10 mL/kg).

-

Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

-

Prepare the Suspension:

-

Transfer the weighed powder into a sterile vial.

-

Add a small amount of the 0.5% methyl cellulose vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

-

Visually inspect for any clumps or undissolved particles.

-

-

Storage and Use: This suspension should be prepared fresh daily. Store at 2-8°C for short periods if necessary, and re-suspend by vortexing before each administration.

Protocol 2: Preparation of this compound in a Multi-Component Vehicle

This protocol is a general method for formulating poorly soluble compounds.[7][8]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile tubes

-

Pipettes

Procedure:

-

Calculate Component Volumes: Based on a final formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline, calculate the required volume of each component for your total formulation volume.

-

Dissolve Tirabrutinib in DMSO:

-

Weigh the required amount of this compound and place it in a sterile tube.

-

Add the calculated volume of DMSO and vortex or sonicate until the compound is completely dissolved.

-

-

Add Excipients Sequentially:

-

To the DMSO solution, add the calculated volume of PEG300 and mix thoroughly.

-

Next, add the Tween-80 and mix until the solution is homogenous.

-

Finally, add the sterile saline dropwise while vortexing to prevent precipitation.

-

-

Final Formulation: The resulting mixture should be a clear solution or a fine, stable microemulsion.

-

Storage and Use: This formulation should be prepared fresh. Due to the presence of DMSO, long-term storage is not recommended.

Experimental Workflow for Oral Gavage

The following diagram outlines the general workflow for preparing the formulation and administering it to mice.

Caption: Workflow for preparing this compound formulation and oral administration to mice.

Best Practices for Oral Gavage in Mice

-

Animal Handling: Proper restraint is critical to minimize stress and prevent injury to the animal and the handler.[9]

-

Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse to reduce the risk of esophageal trauma.[9][10]

-

Needle Measurement: The correct length of insertion should be measured from the tip of the mouse's nose to the last rib.[10]

-

Administration Volume: The volume administered should not exceed 10 mL/kg unless scientifically justified.[11]

-

Technique: Pass the needle along the side of the mouth and over the tongue into the esophagus. Do not force the needle if resistance is met. The animal should swallow as the tube is passed.

-